molecular formula C22H23ClN2O3S B2472341 4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline CAS No. 867040-32-2

4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline

Cat. No.: B2472341
CAS No.: 867040-32-2
M. Wt: 430.95
InChI Key: ZXXWANVPALRJDN-UHFFFAOYSA-N
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Description

4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents such as phosphorus oxychloride.

    Azepane substitution: The final step involves the substitution of the azepane ring at the 4-position of the quinoline core, which can be achieved using azepane and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline
  • 4-(Morpholin-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline
  • 4-(Pyrrolidin-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline

Uniqueness

4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(azepan-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-28-17-7-9-18(10-8-17)29(26,27)21-15-24-20-11-6-16(23)14-19(20)22(21)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXWANVPALRJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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